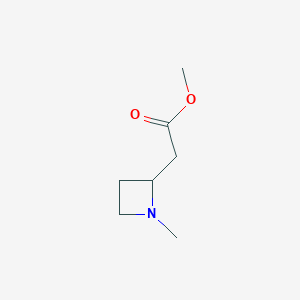

Methyl 2-(1-methylazetidin-2-yl)acetate

Description

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 2-(1-methylazetidin-2-yl)acetate |

InChI |

InChI=1S/C7H13NO2/c1-8-4-3-6(8)5-7(9)10-2/h6H,3-5H2,1-2H3 |

InChI Key |

RFVPSJVBXHQHMN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC1CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reduction of Methyl 2-(1-methylpyrrolidin-2-yl)acetate Precursors

One documented approach involves the reduction of methyl 2-(1-methylpyrrolidin-2-yl)acetate derivatives using metal borohydrides in alcoholic solvents. This method is part of a multi-step process where:

- Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate is first prepared.

- This intermediate is reduced under acetic acid solvent conditions with sodium borohydride at low temperatures (around 5 °C), followed by stirring at 30 °C for several hours.

- The reaction is monitored by TLC and terminated by neutralization with sodium bicarbonate.

- The product methyl 2-(1-methylpyrrolidin-2-yl)acetate is extracted and purified.

- Further reduction with metal borohydride in alcohol solvents yields 1-methyl-2-(2-hydroxyethyl)pyrrolidine, a related compound.

Although this method is primarily for pyrrolidine derivatives, the analogous approach can be adapted for azetidine ring systems by modifying the starting materials and reaction conditions to favor four-membered ring formation.

β-Lactam Ring Opening and Functionalization

Azetidines are often synthesized via β-lactam intermediates. The preparation of this compound can be achieved by:

- Synthesizing β-lactam derivatives substituted at the nitrogen and ring carbons.

- Using nucleophilic ring-opening reactions or functional group transformations on β-lactams to introduce the acetate side chain.

- For example, methyl 2-[(3S,4R)-2-oxo-3-phenoxy-4-((2R,3R)-3-phenyloxiran-2-yl)azetidin-1-yl]acetate has been synthesized via β-lactam intermediates, demonstrating the feasibility of functionalizing azetidine rings with ester groups.

This method involves careful control of stereochemistry and regioselectivity, often employing bases like sodium hydride in dry tetrahydrofuran at low temperatures, followed by purification via preparative HPLC.

Regio- and Diastereoselective Synthesis via Epoxide Ring Opening

Another approach involves the regio- and diastereoselective synthesis of azetidines by:

- Reacting N-substituted benzylamines with epichlorohydrin to form benzylaminomethyl-oxiranes.

- Subsequent ring closure and functionalization steps yield azetidine derivatives.

- This method allows for the introduction of methyl groups on the nitrogen and acetate groups on the side chain by appropriate choice of reagents and reaction conditions.

This synthetic route is scalable and provides good control over stereochemistry, which is critical for the biological activity of azetidine derivatives.

Microwave-Assisted Synthesis of Azetidinones

Microwave irradiation has been employed to accelerate the synthesis of azetidinone derivatives, which are closely related to azetidines. Key features include:

- Reacting substituted imines with chloroacetyl chloride in 2-methoxyethanol under microwave irradiation.

- Reaction times are drastically reduced (minutes instead of hours) with yields often exceeding 80-90%.

- The method allows for rapid synthesis of various substituted azetidinones, which can be further transformed into this compound by reduction or esterification steps.

This technique offers advantages in reaction speed and yield, making it attractive for industrial applications.

Carbodiimide-Mediated Coupling and Esterification

Carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides are used to form amide or ester bonds in azetidine derivatives:

- Protected amino acids or azetidine intermediates are activated with carbodiimides in solvents like dimethylformamide or methylene chloride.

- Active esters formed (e.g., with N-hydroxybenzotriazole) react with amines to form substituted amides or esters.

- This method can be adapted to prepare this compound by coupling azetidine amines with acetic acid derivatives or methyl chloroformate.

This approach is versatile and widely used in peptide and small molecule synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Metal Borohydride Reduction | Sodium borohydride, acetic acid, alcohol solvent | 6 hours at 30 °C | Moderate (50-70%) | Mild conditions, well-studied | Mainly for pyrrolidine analogs |

| β-Lactam Ring Functionalization | β-lactam intermediates, NaH, THF, HPLC purification | Several hours | Low to moderate (2-20%) | High stereocontrol | Low yield, complex purification |

| Epoxide Ring Opening | N-methylbenzylamine, epichlorohydrin, silica gel chromatography | Hours | Moderate (60%) | Scalable, stereoselective | Requires multiple steps |

| Microwave-Assisted Synthesis | Imines, chloroacetyl chloride, 2-methoxyethanol, microwave | 4-6 minutes | High (80-90%) | Rapid, high yield | Requires microwave equipment |

| Carbodiimide Coupling | Carbodiimides (DCC), HBT, DMF, methyl chloroformate | Hours | Moderate to high | Versatile, widely applicable | Sensitive to moisture, side reactions |

Research Findings and Notes

- The reduction of methyl 2-(1-methylpyrrolidin-2-yl)acetate to related azetidine derivatives demonstrates the importance of solvent choice and temperature control to avoid ring opening or side reactions.

- β-Lactam intermediates provide a direct route to azetidine derivatives but often suffer from low yields and require chromatographic purification.

- Regio- and diastereoselective methods using epoxide intermediates allow for precise stereochemical control, which is crucial for biological activity.

- Microwave-assisted synthesis significantly reduces reaction times and improves yields for azetidinone derivatives, which can be converted to this compound.

- Carbodiimide-mediated coupling is a robust method for ester formation in azetidine chemistry, enabling the introduction of methyl acetate groups under mild conditions.

Scientific Research Applications

Methyl 2-(1-methylazetidin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methylazetidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their differences:

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) or aromatic systems (phenyl in , thienyl in ) modulate solubility, stability, and biological activity.

- Ester Chain Length : Methyl esters (target compound, ) generally exhibit lower hydrophobicity than ethyl analogs (), influencing bioavailability and metabolic pathways.

Notes:

Biological Activity

Methyl 2-(1-methylazetidin-2-yl)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The azetidine ring structure is known for its ability to interact with various biological targets, which can lead to significant pharmacological effects. This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its azetidine moiety, which facilitates interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as antimicrobial and anticancer activities. The specific mechanisms are often linked to the compound's ability to inhibit certain cellular processes or pathways critical for disease progression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with azetidine rings can inhibit the growth of various bacterial strains. For instance, in vitro assays demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Properties

The compound has also been studied for its anticancer potential. It has been found to induce apoptosis in cancer cell lines through several mechanisms:

- Cell Cycle Arrest : this compound can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

- Inhibition of Tumor Growth : In xenograft models, administration of this compound resulted in reduced tumor size and weight, indicating its efficacy in vivo .

A notable study highlighted its effectiveness against ovarian cancer models, where it demonstrated a tumor growth inhibition rate of approximately 70% .

Research Findings and Case Studies

Several studies have focused on the synthesis and profiling of azetidine-based compounds, including this compound. The following table summarizes key findings from recent research:

Q & A

Q. What are the key synthetic routes for Methyl 2-(1-methylazetidin-2-yl)acetate, and how can intermediates be purified?

Methodological Answer: The synthesis typically involves multi-step reactions starting with azetidine ring formation, followed by esterification. For example:

Azetidine Intermediate : React 1-methylazetidine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the ester.

Acetylation : Introduce the acetate group via nucleophilic substitution or coupling reactions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates. Monitor purity via TLC (chloroform:methanol 9:1) or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the azetidine ring, methyl ester, and acetate groups. Look for characteristic shifts (e.g., ester carbonyl at ~170 ppm in ¹³C NMR).

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion [M+H]⁺ or [M+Na]⁺.

- X-ray Crystallography : For structural confirmation, use SHELXTL (Bruker AXS) or SHELXL for refinement. Optimize crystal growth via vapor diffusion (ethanol/water) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for azetidine ring stability vs. non-polar solvents (toluene) for esterification.

- Catalyst Selection : Compare Lewis acids (ZnCl₂) vs. organocatalysts (DMAP) for acetylation efficiency.

- Temperature Control : Use microwave-assisted synthesis (100–120°C) to reduce reaction time.

- Statistical Design : Apply DOE (Design of Experiments) to identify critical factors (e.g., molar ratios, pH) .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Refinement Strategies : Use SHELXL’s restraints for disordered azetidine rings. Adjust thermal parameters (Uᵢₛₒ) and validate via R-factor convergence.

- Twinned Data : Apply TWIN/BASF commands in SHELXTL to model twin domains.

- Validation Tools : Check CIF files with PLATON or CheckCIF for symmetry errors .

Q. What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Use Gaussian16 to optimize geometry (B3LYP/6-31G*) and calculate frontier orbitals (HOMO-LUMO gap) for reactivity insights.

- Molecular Dynamics : Simulate solvation effects (water, DMSO) in GROMACS to assess stability.

- ADMET Prediction : Employ SwissADME to estimate logP, solubility, and metabolic pathways .

Q. How can spectroscopic data discrepancies between synthetic batches be investigated?

Methodological Answer:

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted azetidine intermediates).

- 2D NMR : Perform HSQC and HMBC to assign overlapping signals and detect stereochemical impurities.

- Batch Comparison : Apply PCA (Principal Component Analysis) on FTIR or Raman spectra to cluster batch variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.